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molecular formula C11H19NO2 B163346 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 132041-83-9

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Cat. No. B163346
M. Wt: 197.27 g/mol
InChI Key: UNYWJQCJOSOOBE-UHFFFAOYSA-N
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Patent
US05594000

Procedure details

The crude 2-ethyl ketone (18.7 g) from step (a) was dissolved in 350 ml of toluene under a nitrogen atmosphere. Ethylene glycol (35 ml) and p-toluenesulfonic acid (0.75 g) were added and the reaction was heated at reflux. A Dean & Stark apparatus was used to remove the water. After 3 hrs. the reaction was cooled with an ice-bath and the toluene layer was washed with cold water. The aqueous layer was back extracted with chloroform and the combined organic layers were dried and evaporated to give the crude ketal as an oil (21.5 g). The ketal (21.5 g, 0.072 mol) was dissolved in THF (220 ml) and added dropwise to Vitride (0.216 mol ) in THF (284 ml) . The reaction was stirred overnight, cooled and then water was added to decompose the complex and excess Vitride. The THF layer was separated, dried and concentrated to give the crude 8-methyl-ketal (20.8 g). A portion of the ketal (18.8 g, 0.078 mol) was heated with 125 ml of 1.25N.HCL at 50° C. for 3 hrs. The cooled solution was neutralized with saturated Na2CO3 solution. The aqueous mixture was extracted twice with chloroform, the chloroform layer was dried and concentrated to give the title ketone as an oil (11.6 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-ethyl ketone
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ketal
Quantity
21.5 g
Type
reactant
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Quantity
0.216 mol
Type
reactant
Reaction Step Five
Name
Quantity
284 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ketal
Quantity
18.8 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O[C:4]([N:6]1[CH2:18][CH2:17][C:9]2([O:13][CH:12]([CH2:14][CH3:15])[C:11](=[O:16])[CH2:10]2)[CH2:8][CH2:7]1)=O)C.C(O)CO.COCCO[AlH2-]OCCOC.[Na+].C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH2:14]([CH:12]1[C:11](=[O:16])[CH2:10][C:9]2([CH2:8][CH2:7][N:6]([CH3:4])[CH2:18][CH2:17]2)[O:13]1)[CH3:15] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
2-ethyl ketone
Quantity
18.7 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC2(CC(C(O2)CC)=O)CC1
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.75 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
ketal
Quantity
21.5 g
Type
reactant
Smiles
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.216 mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
284 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Seven
Name
ketal
Quantity
18.8 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to remove the water
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice-bath
WASH
Type
WASH
Details
the toluene layer was washed with cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude ketal as an oil (21.5 g)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The THF layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude 8-methyl-ketal (20.8 g)
WAIT
Type
WAIT
Details
HCL at 50° C. for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1OC2(CC1=O)CCN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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